8-Oxaspiro[4.5]decan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSRKPEWPHSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690751-54-2 | |
| Record name | 8-oxaspiro[4.5]decan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 8 Oxaspiro 4.5 Decan 1 Ol
Ring-Opening Reactions and Fragmentation Pathways
The stability of the spiroketal linkage in 8-Oxaspiro[4.5]decan-1-ol is susceptible to both acidic and basic conditions, leading to ring-opening and potential fragmentation. The course of these reactions is dictated by the nature of the catalyst and the inherent structural features of the molecule.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the spiroketal moiety of this compound is prone to hydrolysis, a reversible process that leads to the formation of a dihydroxy ketone. The mechanism of this transformation is analogous to the acid-catalyzed hydrolysis of other acetals and ketals.
The reaction is initiated by the protonation of one of the oxygen atoms of the spiroketal by an acid catalyst, typically a strong mineral acid or a Lewis acid. This protonation enhances the leaving group ability of the corresponding alcohol. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by a water molecule on the carbocation leads to a hemiacetal. Further protonation of the remaining ether oxygen and subsequent elimination of a second alcohol molecule, followed by deprotonation, yields the final dihydroxy ketone product.
Mechanistic studies on related spiroketal systems have provided insights into the transition states and intermediates involved in this process. Computational and experimental studies, including kinetic isotope effect measurements, on chiral phosphoric acid-catalyzed spiroketalizations (the reverse reaction) suggest a highly organized, asynchronous concerted mechanism with a short-lived polar transition state. acs.org The stereoelectronics of the spiroketal, particularly the anomeric effect, play a significant role in determining the stability of the ground state and the transition state energies, thereby influencing the rate of hydrolysis. chemtube3d.com
Base-Mediated Rearrangements
While spiroketals are generally more stable under basic conditions compared to acidic conditions, specific structural features can enable base-mediated rearrangements. For this compound, the presence of the hydroxyl group offers a potential handle for such transformations, although the parent compound is not predisposed to simple base-mediated ring opening.
However, derivatives of this compound could undergo rearrangements. For instance, conversion of the hydroxyl group to a suitable leaving group could facilitate an elimination reaction, leading to the formation of an enol ether. Subsequent base-catalyzed processes could then induce further structural changes. While specific examples for this compound are not prevalent in the literature, related spiroketal systems have been shown to undergo rearrangements under specific conditions, such as those involving tandem reactions or the presence of activating functional groups. rsc.org
Oxidation and Reduction Transformations of the Hydroxyl Group
The secondary hydroxyl group at the C-1 position of this compound is a key site for functional group interconversion through oxidation and reduction reactions.
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 8-Oxaspiro[4.5]decan-1-one, using a variety of common oxidizing agents. The choice of reagent allows for control over the reaction conditions and selectivity.
| Oxidizing Agent | Typical Conditions | Product |
| Chromic acid (Jones reagent) | Acetone, 0°C to room temperature | 8-Oxaspiro[4.5]decan-1-one |
| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | 8-Oxaspiro[4.5]decan-1-one |
| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | 8-Oxaspiro[4.5]decan-1-one |
| Swern oxidation | Oxalyl chloride, DMSO, triethylamine, low temp. | 8-Oxaspiro[4.5]decan-1-one |
The mechanism of these oxidations generally involves the formation of a chromate (B82759) ester (in the case of chromium-based reagents) or a similar intermediate, followed by an elimination step where a base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond.
Reduction: While this compound already contains a reduced form of the carbonyl, further reduction to remove the hydroxyl group and form the parent 8-Oxaspiro[4.5]decane can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or a mesylate. Subsequent reduction of this intermediate with a hydride reagent like lithium aluminum hydride (LiAlH₄) would proceed via an Sₙ2 mechanism to yield the deoxygenated product.
Nucleophilic Substitution and Addition Reactions
The hydroxyl group of this compound can be transformed into other functional groups through nucleophilic substitution reactions. Additionally, the carbonyl group of its oxidized counterpart, 8-Oxaspiro[4.5]decan-1-one, is susceptible to nucleophilic addition.
Formation of Spirocyclic Amines and Alkyl Halides
Spirocyclic Amines: The synthesis of spirocyclic amines from this compound can be accomplished through several synthetic routes. One common method involves the conversion of the alcohol to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine or an azide (B81097). If an azide is used, a subsequent reduction step is required to furnish the amine. For instance, reaction of the tosylate with sodium azide, followed by reduction with LiAlH₄ or catalytic hydrogenation, would yield 1-amino-8-oxaspiro[4.5]decane. The synthesis of related 1-oxa-8-azaspiro[4.5]decane derivatives has been reported, highlighting the accessibility of nitrogen-containing spirocycles. nih.govnih.gov
Alkyl Halides: The hydroxyl group can be replaced by a halogen atom to form the corresponding alkyl halide. This transformation can be achieved using various halogenating agents. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 1-chloro-8-oxaspiro[4.5]decane and 1-bromo-8-oxaspiro[4.5]decane, respectively. These reactions typically proceed through an Sₙ2 or Sₙi mechanism, depending on the reagent and reaction conditions.
Grignard Reagent Interactions
The reactivity of this compound and its oxidized form with Grignard reagents showcases the versatility of this scaffold.
Reaction with this compound: As an alcohol, this compound will react with a Grignard reagent in an acid-base reaction. The Grignard reagent, being a strong base, will deprotonate the hydroxyl group to form an alkoxide and the corresponding alkane from the Grignard reagent. This reaction is generally not productive for C-C bond formation unless the resulting alkoxide is used in a subsequent reaction.
Reaction with 8-Oxaspiro[4.5]decan-1-one: The ketone, 8-Oxaspiro[4.5]decan-1-one, will undergo nucleophilic addition with a Grignard reagent. The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon will attack the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. youtube.com
| Grignard Reagent (R-MgX) | Product after Acidic Workup |
| Methylmagnesium bromide | 1-Methyl-8-oxaspiro[4.5]decan-1-ol |
| Ethylmagnesium bromide | 1-Ethyl-8-oxaspiro[4.5]decan-1-ol |
| Phenylmagnesium bromide | 1-Phenyl-8-oxaspiro[4.5]decan-1-ol |
This reaction provides a straightforward method for the introduction of a variety of alkyl, aryl, or vinyl groups at the C-1 position, further diversifying the chemical space accessible from the 8-Oxaspiro[4.5]decane scaffold.
Based on a comprehensive search of available scientific literature, there are no specific theoretical studies focusing on the reaction energetics and transition states of the chemical compound this compound. Research detailing molecular orbital calculations of its rearrangement pathways or the use of Density Functional Theory (DFT) in profiling its reactions is not present in the public domain.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific mechanistic investigations for this compound as outlined in the user's request. The field of computational chemistry has not yet published specific studies on the theoretical reactivity of this particular compound.
Stereochemical Dynamics and Conformational Analysis
Diastereomeric and Enantiomeric Relationships
The structure of 8-Oxaspiro[4.5]decan-1-ol inherently possesses multiple stereogenic centers, giving rise to a variety of stereoisomers. The spirocyclic nature of the molecule introduces a chiral spiro-carbon at position 5. Additionally, the carbon atom bearing the hydroxyl group, C-1, is also a chiral center. The presence of these two chiral centers leads to the possibility of four stereoisomers, which exist as two pairs of enantiomers.
The relationship between these stereoisomers can be categorized as either enantiomeric or diastereomeric. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. For this compound, the (1R,5R) and (1S,5S) isomers constitute one enantiomeric pair, while the (1R,5S) and (1S,5R) isomers form the other. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric.
The relative stereochemistry of the hydroxyl group at C-1 with respect to the spiro-center at C-5 dictates the diastereomeric relationship. For instance, in one diastereomer, the hydroxyl group may be cis to a particular substituent on the tetrahydropyran (B127337) ring, while in the other diastereomer, it would be trans. The precise assignment of these relationships requires detailed spectroscopic analysis and, in some cases, X-ray crystallography.
Conformational Preferences of the Oxaspiro[4.5]decane Ring System
The conformational landscape of the 8-oxaspiro[4.5]decane ring system is complex, with both the cyclohexane (B81311) and tetrahydropyran rings adopting various low-energy conformations. The cyclohexane ring typically exists in a chair conformation to minimize torsional and steric strain. The tetrahydropyran ring also favors a chair conformation, but its conformational equilibrium is significantly influenced by stereoelectronic effects, most notably the anomeric effect.
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) of a pyranose ring to occupy an axial position, despite the potential for increased steric hindrance. In the context of this compound, the spiro-carbon (C-5) is bonded to the ring oxygen (O-8), making the C5-O8 bond a key determinant of conformational preference. The lone pairs of the ring oxygen can interact with the antibonding orbital (σ*) of an adjacent axial C-C bond of the cyclohexane ring, leading to a stabilizing hyperconjugative interaction. This can favor a conformation where the cyclohexane ring is oriented in a way that maximizes this anomeric effect.
Influence of Substituents on Stereochemical Outcomes
The presence of the hydroxyl group at the C-1 position on the cyclohexane ring introduces a significant substituent that can influence the stereochemical outcome of reactions involving the 8-oxaspiro[4.5]decane scaffold, as well as its conformational equilibrium.
During the synthesis of this compound, the stereochemistry of the hydroxyl group can be directed by the choice of reagents and reaction conditions. For example, the reduction of a precursor ketone, 8-oxaspiro[4.5]decan-1-one, can lead to the formation of different diastereomers of the alcohol. The facial selectivity of the reduction will be influenced by the steric hindrance imposed by the spirocyclic system, potentially favoring the approach of the reducing agent from the less hindered face.
Chiroptical Properties and Chirality Assignment
As a chiral molecule, this compound and its stereoisomers are optically active, meaning they rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of each enantiomer. The specific rotation, [α]D, is a key physical property used to characterize and differentiate between enantiomers.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed information about the stereochemistry of a chiral molecule. The CD spectrum of this compound would exhibit characteristic Cotton effects, the signs and magnitudes of which are directly related to the absolute configuration of the stereogenic centers.
Vibrational Circular Dichroism (VCD) spectroscopy is another powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. wikipedia.org
The assignment of the absolute configuration of the stereocenters in this compound, denoted as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is crucial for understanding its biological activity and for its application in asymmetric synthesis. This assignment is typically achieved through a combination of spectroscopic techniques, such as NMR and chiroptical methods, and can be definitively confirmed by single-crystal X-ray diffraction analysis of a suitable crystalline derivative.
Spectroscopic Characterization and Advanced Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental high-resolution NMR data, including 1D (¹H and ¹³C) or 2D (COSY, HSQC, HMBC) spectra, for 8-Oxaspiro[4.5]decan-1-ol has been found in the surveyed literature. Such data would be crucial for unequivocally determining the connectivity of atoms and the relative stereochemistry of the molecule.
2D NMR Techniques for Connectivity and Stereochemistry
Without experimental 2D NMR spectra, the specific spatial relationships between protons and carbons, which are essential for confirming the isomeric structure and stereochemical configuration, cannot be detailed.
Solid-State NMR for Crystalline Forms
There is no information regarding the synthesis of crystalline forms of this compound, and consequently, no solid-state NMR studies have been reported.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation
While the monoisotopic mass of this compound can be calculated as 156.1150 g/mol , no experimental mass spectra are available. semanticscholar.org Therefore, its characteristic fragmentation pattern under various ionization conditions remains uncharacterized. Predicted mass spectrometry data suggests a molecular ion peak [M+H]⁺ at an m/z of 157.1223. semanticscholar.org
Interactive Data Table: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 157.1223 |
| [M+Na]⁺ | 179.1043 |
| [M-H]⁻ | 155.1078 |
Note: This data is based on computational predictions and has not been experimentally verified.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
No experimental IR or Raman spectra for this compound are documented. These spectroscopic techniques would be vital for identifying the vibrational modes of its functional groups, notably the hydroxyl (-OH) stretching and bending frequencies, as well as the C-O-C stretching of the ether linkage in the spiro ring system.
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
As a chiral molecule, this compound exists as enantiomers. However, no ECD studies have been published to experimentally determine the absolute configuration of these enantiomers.
X-ray Crystallography for Solid-State Structure
There are no published reports on the successful crystallization of this compound. Consequently, no X-ray crystallography data is available to provide a definitive solid-state structure, including precise bond lengths, bond angles, and crystal packing information.
Computational Chemistry and in Silico Modeling
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of molecules by simulating their motion over time. For 8-Oxaspiro[4.5]decan-1-ol, MD simulations can provide a detailed understanding of the flexibility and preferred conformations of its fused ring system, which consists of a cyclohexane (B81311) and a tetrahydrofuran (B95107) ring sharing a spiro center. The rigidity of spiroketals can be leveraged for conformational control in larger molecular structures. beilstein-journals.orgnih.gov
A typical MD simulation protocol for this compound would involve placing the molecule in a simulated solvent box, often water, to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable atomic clashes. Subsequently, the system is gradually heated to a desired temperature and equilibrated. The production phase of the MD simulation then follows, during which the trajectory of each atom is calculated over a set period, providing a dynamic picture of the molecule's conformational landscape. Analysis of these trajectories can reveal the most stable low-energy conformations, the energy barriers between them, and the flexibility of different parts of the molecule. rsc.org For instance, the tetrahydropyran (B127337) ring in a related spiroketal system has been shown to adopt different chair conformations, which can be influenced by substituents and reaction conditions. beilstein-journals.orgnih.gov
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. researchgate.netresearchgate.net These calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound. Key parameters that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map.
The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For spiro compounds, theoretical calculations have been instrumental in rationalizing complex photophysical phenomena and understanding electronic excitations. dr-dral.combarbatti.org The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule might interact with other chemical species. Quantum chemical calculations have also been successfully used to elucidate reaction mechanisms involving spiro compounds. mdpi.comnih.gov
Docking Studies for Molecular Recognition (Non-Clinical Targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, and in the absence of specific clinical targets, docking studies can be performed against a variety of non-clinical protein targets to explore its potential for molecular recognition. This can help in identifying potential, albeit non-therapeutic, biological interactions.
The process involves preparing the three-dimensional structures of both this compound (the ligand) and the target protein. The ligand's conformational flexibility is often considered during the docking process. The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. The results can provide insights into the potential binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Docking studies have been widely applied to various spiro compounds to understand their interactions with biological targets. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological or chemical activity. rsc.orgnih.gov For this compound, a QSAR study could be conceptualized in a non-clinical context, for instance, to predict its affinity for a particular environmental protein or its potential for a specific chemical reaction.
To build a QSAR model, a dataset of structurally related compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These descriptors can include constitutional, topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the observed activity. mdpi.com Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of new or untested compounds like this compound. Such models have been successfully applied to various classes of spiro compounds to predict their activities. rsc.orgnih.gov
Prediction of Spectroscopic Parameters
Computational methods can be employed to predict various spectroscopic parameters for this compound, which can aid in its structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, and computational prediction of NMR chemical shifts and coupling constants can be highly valuable. uncw.edu
Biological Activity and Molecular Interactions Excluding Clinical Human Trials
Antimicrobial Efficacy and Mechanisms of Action
The antimicrobial properties of oxaspiro compounds are an emerging area of interest. Although data on 8-Oxaspiro[4.5]decan-1-ol is sparse, studies on analogous structures provide preliminary evidence of their potential as antimicrobial agents. For instance, a derivative from the endophytic fungus Roussoella sp., a 2-oxaspiro[4.5]decane known as pyrenocine A, has demonstrated weak antifungal activity against Microsporum gypseum. nih.gov
The proposed mechanisms of antimicrobial action for heterocyclic compounds, which would include oxaspiro derivatives, are multifaceted. Generally, these compounds can exert their effects through several pathways:
Disruption of Cell Membrane Integrity: The lipophilic nature of the spirocyclic core could facilitate interaction with and disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death.
Inhibition of Key Metabolic Pathways: These compounds may interfere with essential enzymatic processes within the microbial cell, thereby inhibiting growth and proliferation.
Interference with Nucleic Acid and Protein Synthesis: Some heterocyclic compounds have been shown to inhibit the synthesis of DNA, RNA, or proteins, which are vital for microbial survival.
Further research is necessary to fully elucidate the antimicrobial spectrum and mechanisms of action for this compound and its close analogs.
Analgesic Effects and Related Molecular Pathways (Non-Clinical Models)
The investigation into the analgesic properties of spirocyclic compounds has yielded promising, albeit preliminary, results in non-clinical models. A study focusing on novel spiro heterocycles, specifically 2-amino-7-oxa-3-thia-1-azaspiro nih.govnih.govundec-1-enes, revealed significant analgesic activity in both the phenylquinone writhing and yeast-inflamed foot assays in rodents. nih.gov The research suggested that the spiroannulated ether ring contributes to the observed analgesic effects. nih.gov
While the precise molecular pathways for oxaspiro compounds are not yet fully understood, the analgesic effects of cyclic ethers and related structures are often attributed to their interaction with various components of the nervous system. Potential mechanisms include:
Modulation of Ion Channels: Interaction with voltage-gated sodium or calcium channels, which are crucial for the transmission of pain signals.
Interaction with Opioid Receptors: While not definitively shown for this specific class, some centrally acting analgesics exert their effects through binding to opioid receptors. nih.gov
Anti-inflammatory Action: Analgesia can also be a secondary effect of reducing inflammation. Some spirocyclic compounds have demonstrated anti-inflammatory properties, which could contribute to pain relief.
The data from related spirocyclic ethers suggest that the this compound scaffold warrants further investigation for its potential analgesic properties.
Neuroprotective Properties and Interactions with Neural Pathways
A significant body of preclinical research points to the neuroprotective potential of various spirocyclic compounds, including those with an oxaspiro core. These studies, conducted in vitro and in animal models, highlight the ability of these molecules to protect neurons from damage and promote neural health through multiple mechanisms.
One study identified a 2-oxa-spiro[5.4]decane analogue as a potent neurotrophic and neurogenic agent. nih.gov This compound demonstrated robust neuroprotection in a mouse model of acute cerebral stroke. nih.gov Its neuroprotective effects were attributed to the activation of the TrkB-PI3K-AKT-CREB pathway, a critical signaling cascade for neuronal survival and growth. nih.gov Furthermore, this compound exhibited anti-neuroinflammatory activity by down-regulating pro-inflammatory cytokines IL-1α and IL-6. nih.gov
Another line of research on synthetic spirosteroid analogues found that (25R)-5α-spirostan-3,6-one protected neuronal cells from ischemia-related damage and inhibited the production of nitric oxide and the release of interleukin-1β in microglia. nih.gov These findings suggest a dual role in protecting neurons and mitigating neuroinflammation.
More recently, a series of spirocyclic chalcone (B49325) derivatives were shown to have neuroprotective effects against traumatic optic nerve injury. nih.gov The lead compound in this study was found to reduce glutamate-induced apoptosis, decrease intracellular reactive oxygen species (ROS) accumulation, and inhibit JNK phosphorylation, thereby alleviating oxidative stress. nih.gov
These findings collectively suggest that the oxaspiro[4.5]decane scaffold could serve as a promising template for the development of novel neuroprotective agents targeting pathways involved in neuronal survival, neuroinflammation, and oxidative stress.
Enzyme Modulation and Receptor Binding Affinities (In Vitro Studies)
In vitro studies have demonstrated that spirocyclic compounds, including oxaspiro derivatives, can interact with specific enzymes and receptors with high affinity and selectivity.
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists. nih.gov These compounds were found to have a preferential affinity for M1 over M2 muscarinic receptors and exhibited potent antiamnesic activity in preclinical models. nih.gov Another series of compounds based on the same 1-oxa-8-azaspiro[4.5]decane scaffold were found to be selective σ1 receptor ligands with nanomolar affinity. nih.gov
Furthermore, the rational design of a bisbenzannulated spiroketal led to a compound that potently binds to the retinoid X receptor (RXR), a key regulator of gene expression. researchgate.net This demonstrates the potential for designing spiroketal-based molecules to target specific nuclear receptors.
The ability of these compounds to selectively bind to and modulate the activity of key proteins underscores the potential of the this compound scaffold in the development of targeted therapies.
Structural Requirements for Bioactivity in Spirocyclic Compounds
The biological activity of spirocyclic compounds is intrinsically linked to their three-dimensional structure. The rigid yet complex architecture of the spirocyclic system allows for precise orientation of functional groups, which is critical for interaction with biological targets.
Several structure-activity relationship (SAR) studies on bioactive spirocyclic compounds have provided insights into the features that govern their efficacy:
Substituents on the Rings: The type, position, and stereochemistry of substituents on the carbocyclic and heterocyclic rings play a crucial role in determining biological activity and selectivity. For example, in the case of 1-oxa-8-azaspiro[4.5]decane-based M1 muscarinic agonists, systematic modifications of the substituents led to compounds with preferential M1 receptor affinity. nih.gov
Stereochemistry: The stereochemistry at the spirocenter and any other chiral centers is often a critical determinant of bioactivity. Different stereoisomers can exhibit vastly different affinities for their biological targets.
The research on related spirocyclic compounds indicates that both the core spiroketal structure and the nature of its substituents are key to their biological effects. For instance, in the study of analgesic spiro heterocycles, the presence of the spiroannulated ether ring was found to contribute to the observed activity. nih.gov Similarly, for spirosteroid analogues with neuroprotective properties, modifications to the A and B rings were shown to be important for their potential. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
8-Oxaspiro[4.5]decan-1-ol as a Versatile Synthetic Intermediate
The spiroketal moiety, the core of this compound, is a privileged structural motif found in numerous biologically active molecules. mskcc.orgwikipedia.org This has established its role as a critical intermediate in the field of organic synthesis, enabling the construction of intricate molecular architectures.
Spiroketals are fundamental components of a wide array of natural products, often serving as rigid scaffolds to present sidechains in specific three-dimensional arrangements. mskcc.orgrsc.org The synthesis of these natural products frequently relies on the stereocontrolled formation of the spiroketal core. While traditional methods often involve the acid-catalyzed cyclization of a dihydroxyketone precursor to yield the thermodynamically most stable product, modern strategies offer kinetic control, providing access to a wider range of stereoisomers. mskcc.orgresearchgate.net
The chroman spiroketal, a related benzannulated structure, is found in natural products like berkelic acid, β-rubromycin, and paecilospirone. nih.govrsc.org Synthetic strategies for these molecules have utilized cycloaddition reactions to construct the spiroketal core, a method that allows for kinetic control over the stereochemical outcome at the anomeric center. nih.gov This versatility is crucial for accessing the specific conformations required for biological activity. The spiroketal unit is a notable feature in complex polyketides such as neaumycin B, where a singly anomeric spiroketal is present. acs.org
Table 1: Examples of Natural Products Featuring a Spiroketal Scaffold
| Natural Product Family | Specific Compound(s) | Spiroketal Type | Source/Activity |
| Polyether Ionophores | Salinomycin, Narasin | wikipedia.orgnih.govnih.gov-bis-spiroketal | Antibiotic |
| Marine Biotoxins | Spirolides B and D | bis-spiroketal | Neurotoxic |
| Fungal Metabolites | Papulacandin D | Benzannulated spiroketal | Antifungal |
| Chroman Spiroketals | Berkelic acid, β-rubromycin | Chroman spiroketal | Various biological activities |
The 8-Oxaspiro[4.5]decane framework serves as a valuable starting point for the synthesis of more complex, multi-heterocyclic systems. By incorporating additional heteroatoms such as nitrogen or sulfur, a diverse range of novel spiro-heterocycles can be developed for applications in medicinal chemistry.
Research has demonstrated the convenient synthesis of compounds like 8-oxa-2-azaspiro[4.5]decane from commercially available reagents. researchgate.net Furthermore, synthetic routes have been established for 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which have been investigated as potential inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury. nih.gov The synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones has also been achieved, with these compounds being explored as potential dual inhibitors for cancer therapy. nih.gov These examples highlight the utility of the oxaspirodecane skeleton as a scaffold for creating structurally diverse and biologically active heterocyclic molecules.
Table 2: Heterocyclic Compounds Derived from Spiro Scaffolds
| Compound Class | Specific Example | Synthetic Approach | Potential Application |
| Azaspiro Compounds | 8-Oxa-2-azaspiro[4.5]decane | Synthesis from tetrahydropyran-4-carbonitrile | Intermediate for biologically active compounds researchgate.net |
| Triazaspiro Compounds | 1,4,8-Triazaspiro[4.5]decan-2-one | Solid-phase synthesis | mPTP inhibitors for cardiac ischemia nih.gov |
| Thia-azaspiro Compounds | 1-Thia-4,8-diazaspiro[4.5]decan-3-one | One-pot synthesis via Schiff base | Dual EGFR/BRAFV600E inhibitors nih.gov |
Integration into Polymeric Materials and Nanomaterials
The rigid and well-defined three-dimensional structure of spiro compounds is being leveraged in materials science to create polymers and nanomaterials with unique properties. Spiro-conjugation can impart high morphological stability, a feature typically seen in polymeric systems, along with the high charge mobility of low molecular weight materials. nih.gov
Organic microporous materials have been synthesized using spiroketal and spirothioketal polymers. researchgate.net These materials are created through polymerization reactions, for instance, between pentaerythritol and cyclohexa-1,4-dione derivatives, resulting in polymers with interconnected pores of less than 2 nm. researchgate.net Such nanoporous polymers exhibit high Brunauer–Emmett–Teller (BET) surface areas and have shown utility in pervaporation separation of chemical mixtures, such as phenol/water or methanol-toluene. researchgate.net Additionally, methods have been developed for synthesizing polymers that have spiro orthoester groups as pendants, demonstrating another avenue for incorporating spirocyclic structures into polymer backbones. semanticscholar.org
Table 3: Spiro-Based Polymeric and Nanoporous Materials
| Material Type | Monomers/Precursors | Key Structural Feature | Application |
| Nanoporous Spiroketal Polymers | Pentaerythritol and cyclohexa-1,4-dione derivatives | Interconnected micropores (<2 nm) | Pervaporation separation of liquid mixtures researchgate.net |
| Nanoporous Spirothioketal Polymers | Pentaerythritol tetrathiol and dione derivatives | High BET surface area | Separation membranes researchgate.net |
| Spiro Orthoester Polymers | Lactones with methacrylate side groups and oxiranes | Pendant spiro orthoester groups | Advanced polymer development semanticscholar.org |
Role in Catalyst Development and Ligand Design
The inherent chirality and conformational rigidity of the spiroketal framework make it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. researchgate.net These ligands create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.
A notable class of such ligands is based on a C2-symmetric spiroketal scaffold, termed SPIROL. researchgate.netnih.govumich.edu These ligands have been successfully employed in a variety of stereoselective transformations, including iridium-catalyzed hydroarylations, palladium-catalyzed allylic alkylations, and rhodium-catalyzed hydrogenations, achieving high enantiomeric excess (ee). nih.govumich.edu Another class, spiroketal-based diphosphine ligands (SKP), has been developed and found to be highly effective in palladium-catalyzed asymmetric allylic amination reactions. acs.orgacs.org The unique structure of SKP ligands, featuring a flexible backbone and a long distance between phosphorus atoms, allows them to play a bifunctional role in catalysis and achieve exceptionally high turnover numbers. acs.orgacs.org
Table 4: Performance of Spiroketal-Based Ligands in Asymmetric Catalysis
| Ligand Type | Metal Catalyst | Reaction | Enantioselectivity Achieved (% ee) |
| SPIROL-based | Iridium (Ir) | Hydroarylation | up to 95% nih.govumich.edu |
| SPIROL-based | Palladium (Pd) | Allylic Alkylation | up to 97% nih.govumich.edu |
| SPIROL-based | Palladium (Pd) | Intermolecular Heck Reaction | up to 94% researchgate.netnih.gov |
| SPIROL-based | Rhodium (Rh) | Dehydroalanine Hydrogenation | up to 93% researchgate.netnih.gov |
| SKP (diphosphine) | Palladium (Pd) | Asymmetric Allylic Amination | Excellent enantio- and regioselectivities acs.org |
Environmental Chemistry and Degradation Pathways Academic Perspective
Biotransformation and Microbial Metabolism in Environmental Systems
The biodegradability of 8-Oxaspiro[4.5]decan-1-ol in soil and aquatic environments will be largely dependent on its susceptibility to microbial metabolism. alliedacademies.orgwikipedia.org The presence of both a cyclic ether (spiroketal) and an alcohol functional group suggests that multiple enzymatic pathways could be involved in its breakdown.
Microorganisms are known to metabolize ethers, often initiating the process through oxidative cleavage of the C-O bond. nih.gov Fungi, in particular, have been shown to degrade cyclic ethers like 1,4-dioxane. nih.gov The initial step in the microbial degradation of the spiroketal moiety of this compound is likely to be a hydroxylation reaction catalyzed by monooxygenase enzymes, leading to an unstable hemiacetal that can spontaneously open.
The alcohol group is also a point of metabolic attack. Primary alcohols are readily oxidized by microbial alcohol dehydrogenases to aldehydes, which are then further oxidized to carboxylic acids. nih.gov These carboxylic acids can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Table 2: Plausible Microbial Degradation Pathways for this compound
| Initial Enzymatic Attack | Intermediate Products | Potential Final Products |
| Monooxygenase on spiroketal | Hydroxylated spiroketal, ring-opened diol | Smaller organic acids, CO2, H2O |
| Alcohol dehydrogenase on hydroxyl | Aldehyde derivative | Carboxylic acid derivative, CO2, H2O |
Hydrolytic Stability under Varying Environmental Conditions
The spiroketal linkage in this compound is the primary site for potential hydrolytic degradation. Ketals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. researchgate.net The mechanism of acid-catalyzed ketal hydrolysis involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation intermediate. researchgate.netacs.org This intermediate then reacts with water to form a hemiacetal, which is in equilibrium with the corresponding ketone and diol.
For this compound, acidic hydrolysis would lead to the opening of one of the rings of the spiroketal system, ultimately resulting in a dihydroxy ketone. The rate of this hydrolysis is expected to increase with decreasing pH. cdnsciencepub.com In typical environmental pH ranges (pH 5-9), the rate of hydrolysis is likely to be slow, suggesting that this compound would persist in neutral to alkaline waters but could be less stable in acidic environments. cdnsciencepub.com
Table 3: Predicted Hydrolytic Stability of this compound
| Environmental Condition | Predicted Stability | Rationale |
| Acidic (pH < 5) | Low | Acid-catalyzed hydrolysis of the ketal linkage. researchgate.net |
| Neutral (pH 7) | High | Ketals are generally stable at neutral pH. |
| Basic (pH > 8) | High | Ketals are stable under basic conditions. |
Transport and Fate in Aquatic and Terrestrial Compartments
The transport and partitioning of this compound in the environment will be governed by its physicochemical properties, primarily its water solubility and its octanol-water partition coefficient (Kow). While experimental values are not available, these properties can be estimated using quantitative structure-activity relationship (QSAR) models.
The presence of the hydroxyl group is expected to confer a degree of water solubility. The predicted octanol-water partition coefficient (LogKow) for a similar compound, 1-Oxaspiro[4.5]decan-6-one, is 1.33, suggesting a moderate potential for bioaccumulation and adsorption to organic matter in soil and sediment. epa.gov The alcohol functional group in this compound would likely result in a lower LogKow value compared to the ketone analogue, indicating a lower tendency to sorb to soil and sediment and a higher mobility in aquatic systems.
In terrestrial environments, its mobility will be influenced by its adsorption to soil organic carbon. A lower LogKow suggests that it will have a moderate potential for leaching into groundwater. methanol.org In aquatic systems, it is expected to remain primarily in the water column, with some partitioning to sediment. Volatilization from water surfaces is predicted to be a minor fate process due to its relatively low vapor pressure and moderate water solubility.
Table 4: Predicted Environmental Transport and Fate of this compound
| Compartment | Dominant Process | Predicted Behavior |
| Atmosphere | Indirect Photodegradation | Degradation by hydroxyl radicals. |
| Water | Biodegradation, Hydrolysis (in acidic waters) | Persistence in the water column with slow degradation. |
| Soil | Biodegradation, Adsorption | Moderate mobility with potential for leaching. |
| Sediment | Partitioning | Accumulation in organic-rich sediments. |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Improved Efficiency
Currently, a plausible synthetic route to 8-Oxaspiro[4.5]decan-1-ol involves the reduction of its corresponding ketone, 8-Oxaspiro[4.5]decan-1-one. This ketone can be synthesized through a tandem Prins/pinacol reaction. However, future research will likely focus on developing more direct and efficient synthetic strategies.
Key areas for development include:
Asymmetric Synthesis: The development of enantioselective synthetic routes to produce specific stereoisomers of this compound is a significant goal. Chiral catalysts, such as those based on transition metals or organocatalysts, could be employed to control the stereochemistry of the spirocyclic core.
One-Pot Reactions: Designing cascade or domino reactions that allow for the construction of the this compound framework in a single step from readily available starting materials would greatly enhance synthetic efficiency.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of reaction control, scalability, and safety, particularly for reactions that are highly exothermic or involve unstable intermediates.
| Synthetic Strategy | Potential Advantages |
| Asymmetric Catalysis | Access to enantiopure compounds for pharmacological studies. |
| Cascade Reactions | Increased atom economy and reduced waste. |
| Flow Chemistry | Improved reaction control, safety, and scalability. |
Exploration of Untapped Reactivity Profiles
The reactivity of this compound is largely unexplored. Future investigations will be crucial to understanding its chemical behavior and unlocking its potential as a versatile building block in organic synthesis.
Potential areas of exploration include:
Reactions of the Hydroxyl Group: A systematic study of the reactions of the secondary alcohol, such as oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution, will establish its synthetic utility.
Stability and Ring-Opening of the Spiroketal: Investigating the stability of the 8-oxaspiro[4.5]decane core under various reaction conditions (e.g., acidic, basic, thermal) is essential. Controlled ring-opening of the spiroketal could provide access to novel linear or macrocyclic structures.
Neighboring Group Participation: The proximity of the hydroxyl group to the spiroketal moiety may lead to interesting neighboring group participation effects, influencing the reactivity and stereochemical outcome of reactions at either functional group.
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing existing methods and designing new ones.
Areas for mechanistic study include:
Prins/Pinacol Rearrangement: Detailed kinetic and computational studies of the tandem Prins/pinacol reaction used to form the 8-oxaspiro[4.5]decane skeleton can provide insights into the nature of the carbocationic intermediates and the factors controlling the stereoselectivity of the rearrangement.
Spectroscopic and Crystallographic Analysis: The use of advanced spectroscopic techniques, such as 2D NMR, and X-ray crystallography will be vital for unequivocally determining the relative and absolute stereochemistry of this compound and its derivatives. This structural information is critical for understanding reaction mechanisms and structure-activity relationships.
Design of Next-Generation Spirocyclic Derivatives for Specific Applications
The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of novel molecules with specific functions.
Potential applications for new derivatives include:
Medicinal Chemistry: The spiroketal motif is present in many natural products with interesting biological activities. Derivatives of this compound could be synthesized and screened for a wide range of therapeutic targets, including anticancer, antimicrobial, and anti-inflammatory agents.
Fragrance and Flavor Chemistry: Spirocyclic compounds are known to possess unique olfactory properties. The esterification of this compound with various carboxylic acids could lead to the discovery of new fragrance and flavor compounds.
Materials Science: The rigid spirocyclic core could be incorporated into polymers or liquid crystals to impart specific physical and optical properties.
| Application Area | Rationale |
| Medicinal Chemistry | The 3D structure can lead to high binding affinity and selectivity for biological targets. |
| Fragrance Chemistry | The rigid conformation can result in unique and long-lasting scents. |
| Materials Science | The spirocyclic unit can introduce rigidity and chirality into materials. |
Synergistic Approaches Combining Synthesis and Computational Design
The integration of computational chemistry with experimental synthesis can accelerate the discovery and development of new derivatives of this compound with desired properties.
Synergistic approaches may involve:
In Silico Screening: Computational docking studies can be used to predict the binding affinity of virtual libraries of this compound derivatives to specific biological targets, helping to prioritize synthetic efforts.
Prediction of Properties: Quantum mechanical calculations can be employed to predict the spectroscopic properties (e.g., NMR chemical shifts), reactivity, and conformational preferences of the molecule, aiding in its characterization and the design of new reactions.
Reaction Pathway Modeling: Computational modeling of potential reaction pathways can provide valuable insights into the feasibility and stereochemical outcome of proposed synthetic routes.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable chemical entity with a wide range of potential applications.
Q & A
Q. What are the common synthetic routes for 8-Oxaspiro[4.5]decan-1-ol and its derivatives?
The Tandem Prins/Pinacol reaction is a key method for constructing the oxaspiro[4.5]decan-1-ol scaffold. For example, BF₃·OEt₂ in DCM at -40°C facilitates cyclization of 3-buten-1-ol derivatives with spirocyclic precursors, yielding products after column chromatography purification . Alternative approaches include etherification using NaH and CH₃I under reflux conditions, as demonstrated in the synthesis of 8-methoxy-1,4-dioxaspiro[4.5]decane . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical for improving yield and selectivity.
Q. How can researchers ensure purity and structural fidelity during synthesis?
Purification via silica gel column chromatography is widely employed, as described in , using solvent gradients to isolate target compounds. Characterization should combine multiple techniques:
Q. What are the recommended safety protocols for handling this compound intermediates?
Despite limited toxicity data for the exact compound, structurally related spirocyclic ethers (e.g., 1-Oxaspiro[4.5]dec-6-en-2-ol derivatives) are classified as skin/eye irritants and respiratory hazards. Key precautions include:
- Use of nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent dermal/ocular exposure .
- Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks .
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do reaction mechanisms differ between Prins/Pinacol and other cyclization strategies?
The Tandem Prins/Pinacol mechanism involves BF₃-catalyzed carbonyl activation, followed by nucleophilic attack and pinacol rearrangement to form the spirocyclic core . In contrast, etherification routes (e.g., NaH/CH₃I) proceed via alkoxide intermediates, favoring electrophilic substitution . Kinetic studies using DFT calculations or isotopic labeling could resolve competing pathways and regioselectivity challenges.
Q. How can contradictory spectral data for spirocyclic derivatives be resolved?
Discrepancies in NMR or XRD results may arise from conformational flexibility or solvent-dependent polymorphism. For example:
- Dynamic NMR : Detect ring-flipping or chair-boat transitions in decalin-like systems .
- X-ray Crystallography : Resolve absolute configuration ambiguities caused by chiral centers .
- Computational Modeling : Compare experimental and simulated spectra (e.g., IR, Raman) to validate structural assignments .
Q. What strategies optimize enantioselectivity in asymmetric synthesis?
Chiral auxiliaries or catalysts (e.g., Jacobsen’s salen complexes) can induce asymmetry during cyclization. highlights the use of stereochemically defined starting materials (e.g., 1-(4-(tert-butyldimethylsilyloxy)but-1-en-2-yl)cyclohexanol) to control product configuration. Screening chiral ligands (e.g., BINOL derivatives) in BF₃-mediated reactions may further enhance enantiomeric excess (ee) .
Q. How do steric and electronic effects influence reactivity in spirocyclic systems?
Substituent placement on the spiro carbon (e.g., methyl vs. phenyl groups) alters ring strain and electron density:
- Steric Effects : Bulky groups (e.g., tert-butyl) hinder nucleophilic attack, favoring alternative reaction pathways .
- Electronic Effects : Electron-withdrawing groups (e.g., carbonyls) increase electrophilicity, accelerating cyclization . Hammett plots or kinetic isotope effects (KIE) can quantify these contributions .
Methodological Considerations
Q. What analytical techniques are critical for characterizing spirocyclic by-products?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of unexpected adducts.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures .
- Thermogravimetric Analysis (TGA) : Assess thermal stability during scale-up .
Q. How should researchers address gaps in physicochemical data (e.g., LogP, solubility)?
Predictive tools like COSMO-RS or group contribution methods estimate LogP (e.g., 1.41 for 3,3-tetramethyleneglutaric anhydride) . Experimental determination via shake-flask assays (octanol/water partitioning) validates computational predictions .
Q. What are the best practices for reconciling conflicting toxicity classifications?
Cross-reference regulatory databases (e.g., GHS, IARC) and prioritize peer-reviewed studies. For example, IARC classifies some spirocyclic ethers as potential carcinogens, necessitating strict exposure controls despite incomplete data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
